molecular formula C21H19N3O9S2 B7883609 N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide

N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide

Cat. No. B7883609
M. Wt: 521.5 g/mol
InChI Key: CEQVTRCJZDBQEA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O9S2 and its molecular weight is 521.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide involves the reaction of 4-methoxyaniline with 4-methyl-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with 4-methyl-3-nitroaniline. The final product is obtained by sulfonation of the nitro group.

Starting Materials
4-methoxyaniline, 4-methyl-3-nitrobenzenesulfonyl chloride, sodium borohydride, 4-methyl-3-nitroaniline, sulfuric acid, sodium nitrite, sodium sulfite, sodium hydroxide, acetic acid, wate

Reaction
4-methoxyaniline is reacted with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide., The nitro group in N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is reduced using sodium borohydride to form N-(4-methoxyphenyl)-4-methyl-3-aminobenzenesulfonamide., N-(4-methoxyphenyl)-4-methyl-3-aminobenzenesulfonamide is then reacted with 4-methyl-3-nitroaniline in the presence of a base such as sodium hydroxide to form N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide., The final step involves sulfonation of the nitro group in N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide using a mixture of sulfuric acid, sodium nitrite, and sodium sulfite in acetic acid and water to form the desired product, N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-(4-methyl-3-nitrophenyl)sulfonyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O9S2/c1-14-4-10-18(12-20(14)22(25)26)34(29,30)24(16-6-8-17(33-3)9-7-16)35(31,32)19-11-5-15(2)21(13-19)23(27)28/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQVTRCJZDBQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide

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